Technical Monograph: 1-(Benzylamino)-3-phenoxypropan-2-ol
Technical Monograph: 1-(Benzylamino)-3-phenoxypropan-2-ol
This technical guide provides a comprehensive analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol , a significant intermediate in pharmaceutical synthesis and a model compound for epoxy-amine reaction kinetics.
[1][2]
Executive Summary
1-(Benzylamino)-3-phenoxypropan-2-ol is a secondary amino-alcohol characterized by a core 2-propanol backbone flanked by a phenoxy ether group and a benzylamine moiety.[1][2] Structurally, it represents the fundamental pharmacophore of aryloxypropanolamine beta-blockers (e.g., Propranolol), lacking only the specific aryl substitution (naphthyl vs. phenyl) and the N-alkyl group (isopropyl vs. benzyl).
Beyond its role as a pharmaceutical building block, this compound serves as a critical model in polymer chemistry for studying the kinetics of epoxy resin curing with amines, specifically the reaction between phenyl glycidyl ether (PGE) and benzylamine.
Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-(Benzylamino)-3-phenoxypropan-2-ol |
| CAS Number (Racemic) | 53673-51-1 |
| CAS Number (R-Isomer) | 203309-98-2 |
| CAS Number (S-Isomer) | 203309-99-3 |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~9.5 (Secondary amine) |
| IUPAC Name | 1-phenoxy-3-[(phenylmethyl)amino]propan-2-ol |
SMILES String: C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O
InChI String: InChI=1S/C16H19NO2/c18-16(12-17-11-14-7-3-1-4-8-14)13-19-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2
Synthesis & Manufacturing
The synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol is a classic example of nucleophilic ring-opening of an epoxide by an amine. This reaction is highly regioselective, driven by steric hindrance and electronic factors.
2.1. Reaction Pathway
The synthesis involves the direct reaction of Phenyl Glycidyl Ether (PGE) with Benzylamine . The amine nucleophile attacks the less substituted carbon (C3) of the epoxide ring, resulting in the formation of the secondary alcohol.
Figure 1: Synthesis pathway via nucleophilic ring-opening of Phenyl Glycidyl Ether.
2.2. Detailed Protocol
Reagents:
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Phenyl Glycidyl Ether (1.0 eq)[3]
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Benzylamine (1.1 eq)
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Solvent: Isopropanol or Ethanol (Optional; reaction can be performed neat)
Procedure:
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Preparation: Charge a reaction vessel with Phenyl Glycidyl Ether dissolved in isopropanol (0.5 M concentration).
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Addition: Add Benzylamine dropwise to the stirring solution at room temperature to control the exotherm.
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Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the epoxide by TLC or HPLC.
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Work-up: Cool the reaction mixture. Remove the solvent under reduced pressure.
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Purification: The crude product can be recrystallized from a mixture of ethyl acetate/hexane or purified via column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure amino-alcohol.
Mechanistic Insight: The reaction follows an S_N2 mechanism . The nitrogen atom of the benzylamine acts as the nucleophile, attacking the terminal methylene carbon of the epoxide. The epoxide oxygen then abstracts a proton (typically from the solvent or the ammonium intermediate) to form the hydroxyl group.
Applications & Research Significance
3.1. Pharmaceutical Intermediate (Beta-Blocker Analog)
This compound is a structural analog of the "aryloxypropanolamine" class of beta-adrenergic receptor antagonists. By substituting the benzyl group with an isopropyl or tert-butyl group, and the phenyl ring with a naphthyl or substituted phenyl ring, chemists synthesize active drugs like Propranolol or Atenolol .
Figure 2: Structural relationship between the target molecule and the beta-blocker Propranolol.
3.2. Epoxy-Amine Curing Model
In polymer science, this specific reaction (PGE + Benzylamine) is the "gold standard" model for studying the kinetics of epoxy resin curing.
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Why? It represents the reaction of a secondary amine with an epoxide without the complication of cross-linking (gelation), allowing for precise kinetic measurements using DSC or NMR.
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Utility: Researchers use this molecule to determine activation energies and rate constants (
) for autocatalytic curing models.
3.3. Chiral Resolution Standards
The enantiomers (R and S) of this compound are commercially available and used as:
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Chiral Stationary Phase (CSP) Testers: To evaluate the separation efficiency of new chiral HPLC columns.
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Reference Standards: For determining the enantiomeric excess (ee) of synthesized beta-blocker intermediates.
Analytical Profiling
For verification of the synthesized product, the following analytical signals are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.2–7.4 ppm: Multiplet (10H, Aromatic protons from Phenoxy and Benzyl groups).
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δ 4.0–4.1 ppm: Multiplet (1H, CH-OH, chiral center).
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δ 3.9–4.0 ppm: Doublet/Multiplet (2H, Ph-O-CH₂-).
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δ 3.8 ppm: Singlet (2H, N-CH₂-Ph, benzylic protons).
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δ 2.8–2.9 ppm: Multiplet (2H, -CH₂-NH-, adjacent to the chiral center).
-
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: m/z 258.15 (Base peak).
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Fragmentation: Loss of benzyl group (m/z 91) or phenoxy group is common in MS/MS.
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place. The amine functionality can absorb CO₂ from the air over time; store under inert gas (Nitrogen/Argon) for long-term stability.
References
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Sigma-Aldrich. 1-(Benzylamino)-3-phenoxy-propan-2-ol Product Search. Retrieved from .[4]
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ChemicalBook. CAS 53673-51-1 Data & Properties. Retrieved from .
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Fujifilm Wako Chemicals. (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Product Information. Retrieved from .
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Santa Cruz Biotechnology. 1-Isopropylamino-3-phenoxypropan-2-ol (Analog Reference). Retrieved from .
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ResearchGate. Kinetics of the reaction of phenyl glycidyl ether with amines. Retrieved from .
